7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by binding to the hydrophobic pocket of the enzyme . This interaction inhibits the activity of PARP, leading to changes in the cellular processes that PARP is involved in .
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway . PARP is involved in the repair of single-strand DNA breaks. When PARP is inhibited, these breaks can convert into double-strand breaks when the replication fork encounters them. These double-strand breaks are repaired by the homologous recombination repair pathway, which is defective in cells with mutations in BRCA1 or BRCA2 .
Pharmacokinetics
The compound’s effectiveness against brca-1 deficient cells (mda-mb-436) and wild cells (mcf-7) suggests that it is able to penetrate the cell membrane and reach its target .
Result of Action
The result of the compound’s action is the inhibition of PARP, leading to an accumulation of DNA damage in the cell. This is particularly effective in cells deficient in BRCA1 or BRCA2, as these cells are unable to effectively repair double-strand DNA breaks. This leads to cell death, making the compound potentially useful in the treatment of cancers characterized by BRCA1 or BRCA2 mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-acetylpiperazine-1-carbonyl)phenyl)-1H-benzo[d]imidazole-4-carboxamide: Another compound with a similar structure and potential as a PARP inhibitor.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Uniqueness
What sets 7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one apart is its unique combination of functional groups, which confer specific biological activities. Its ability to selectively inhibit certain enzymes makes it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-3-9-24-14-18(21(29)26-12-10-25(11-13-26)16(2)28)20-19(15-24)22(30)27(23-20)17-7-5-4-6-8-17/h4-8,14-15H,3,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILFFYZXHKUCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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